molecular formula C17H23N5O3S B2436362 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1706092-86-5

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2436362
CAS No.: 1706092-86-5
M. Wt: 377.46
InChI Key: ZDGIEDNSEWAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Pharmaceutical Formulations

Precipitation-Resistant Formulation Development : A study conducted by Burton et al. (2012) focused on the development of a suitable formulation for a poorly water-soluble compound, aiming to increase in vivo exposure. This research is relevant as it showcases the importance of developing solubilized, precipitation-resistant formulations for compounds with poor water solubility, which could be applied to the chemical compound (Burton et al., 2012).

Antimicrobial and Anticancer Research

Novel Pyrazole Derivatives : Research by Hafez et al. (2016) introduced novel pyrazole derivatives with potential as antimicrobial and anticancer agents. This study emphasizes the therapeutic potential of pyrazole derivatives, suggesting that similar compounds could also possess significant biological activities (Hafez et al., 2016).

Benzimidazole Derivatives : A study by Fikry et al. (2015) explored the synthesis and reactions of new benzimidazole derivatives, offering insights into the chemical manipulation and potential applications of such compounds in medical research (Fikry et al., 2015).

Molecular Interaction Studies

CB1 Cannabinoid Receptor Antagonist : Research by Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing a foundation for understanding how similar compounds might interact with biological targets (Shim et al., 2002).

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-12-9-16-18-10-14-11-20(6-5-15(14)22(16)19-12)17(23)13-3-7-21(8-4-13)26(2,24)25/h9-10,13H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGIEDNSEWAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.